Product packaging for 4-Tridecanone(Cat. No.:CAS No. 26215-90-7)

4-Tridecanone

Cat. No.: B1593830
CAS No.: 26215-90-7
M. Wt: 198.34 g/mol
InChI Key: JWSRUPAFLPWLNO-UHFFFAOYSA-N
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Description

Historical Perspectives on Aliphatic Ketone Research

The study of ketones, organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms, has been a cornerstone of organic chemistry since the 19th century. mdpi.comlibretexts.org Early research into this class of compounds was foundational, with the name "ketone" itself derived from Aketon, an old German word for acetone, the simplest ketone. wikipedia.org The synthesis of ketones has evolved significantly over time. Initial methods often involved the oxidation of secondary alcohols, a technique still widely used in both laboratory and industrial settings. wikipedia.org Other classical methods for forming these critical C-C bonds next to a carbonyl group included Friedel-Crafts acylation for aromatic ketones and reactions involving organometallic reagents like Grignard reagents with nitriles. mdpi.comwikipedia.org

The development of synthetic routes to long-chain aliphatic ketones, such as 4-tridecanone, progressed alongside the broader evolution of organic synthesis. utexas.edu While early work by chemists like Carothers included studies on polyesters and polyamides with long-chain aliphatic units, the practical synthesis of such long-chain monomers was often complex. utexas.edu Over the years, a diverse array of synthetic methods has been developed, including the hydration of alkynes, ozonolysis of alkenes, and the decarboxylation of carboxylic anhydrides. wikipedia.org More recent advancements have introduced sophisticated catalytic systems, such as those employing palladium, for the α-alkylation of ketones with alcohols to produce long-chain ketones, which are of interest as fuel precursors. researchgate.net This historical progression from fundamental structural elucidation to advanced, selective synthesis methods has paved the way for the detailed study of specific aliphatic ketones like this compound.

Significance and Research Trajectories of this compound

The primary significance of this compound in scientific research stems from its identification as a major volatile constituent in the essential oils of certain plants. jst.go.jpresearchgate.net Notably, it is a key component of the plant Houttuynia cordata, a medicinal and edible herb used in traditional Chinese medicine. mdpi.comjst.go.jp Research has consistently identified this compound as a main component in various parts of this plant, including the leaves, stems, and rhizomes. mdpi.comjst.go.jpresearchgate.net Its presence has also been reported in the essential oil of Capillipedium parviflorum, a species of grass. researchgate.netthegoodscentscompany.comnih.gov

The research trajectory for this compound is largely intertwined with the analysis of these essential oils and the investigation of their biological activities. For instance, the essential oil of Capillipedium parviflorum, containing 3.6% this compound among other compounds, has demonstrated notable antibacterial activity. researchgate.netnih.gov In studies on Houttuynia cordata, this compound is considered a chemical marker that can help distinguish between fresh and dried samples of the herb, which is important for quality control in traditional medicine. nih.govresearchgate.net

However, research focusing exclusively on the biological effects of isolated this compound is less common than for its isomer, 2-tridecanone (B165437), which is known for its insecticidal and repellent properties. researchgate.netelifesciences.orgfrontiersin.org Some studies have investigated the structure-activity relationships of tridecanone isomers, revealing that the position of the carbonyl group is crucial for certain biological activities. researchgate.net For example, one study found that unlike 2-tridecanone, this compound did not promote surface translocation in the bacterium Sinorhizobium meliloti, highlighting the specificity of biological interactions with these long-chain ketones. researchgate.net The current research trajectory thus points towards a deeper understanding of its role as a natural product within its source organisms and as a potential, albeit less potent, bioactive compound compared to its isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O B1593830 4-Tridecanone CAS No. 26215-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-4-one
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InChI

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3
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InChI Key

JWSRUPAFLPWLNO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H26O
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DSSTOX Substance ID

DTXSID80180854
Record name Tridecan-4-one
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Molecular Weight

198.34 g/mol
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Physical Description

White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS]
Record name 4-Tridecanone
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CAS No.

26215-90-7
Record name 4-Tridecanone
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Synthetic Methodologies for 4 Tridecanone and Its Analogs

Established Synthetic Pathways for Long-Chain Ketones

Several classical methods in organic chemistry are routinely employed for the synthesis of ketones, including long-chain varieties. These established pathways offer reliable routes to the target molecules.

One of the most fundamental methods for ketone synthesis is the oxidation of secondary alcohols . savemyexams.comchemguide.co.uklibretexts.org This reaction typically involves treating a secondary alcohol with an oxidizing agent. Common oxidizing agents include chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) and sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO4) and sodium dichromate (Na2Cr2O7). libretexts.orgbyjus.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be used to convert secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com For the synthesis of 4-tridecanone, this would involve the oxidation of 4-tridecanol.

The Grignard reaction provides a versatile method for constructing the carbon skeleton of ketones. organic-chemistry.orgpressbooks.pub One approach involves the reaction of a Grignard reagent with a nitrile. libretexts.orgleah4sci.com For instance, the synthesis of this compound could be envisioned through the reaction of propyl magnesium bromide with nonanenitrile, followed by hydrolysis of the resulting imine salt. libretexts.org Alternatively, Grignard reagents can react with aldehydes to form secondary alcohols, which can then be oxidized to the desired ketone. leah4sci.comwikipedia.org

Friedel-Crafts acylation is a classic method for synthesizing aryl ketones, where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.comsigmaaldrich.comnih.gov While not directly applicable to the synthesis of aliphatic ketones like this compound in its basic form, variations and subsequent reactions can lead to long-chain alkyl ketones. For example, an aryl ketone synthesized via Friedel-Crafts acylation can be a precursor to more complex structures. chemistrysteps.com

The ketonization of carboxylic acids or their derivatives over a metal oxide catalyst is another established route. researchgate.netmdpi.com For example, passing the vapors of carboxylic acids over a heated catalyst bed can produce symmetrical ketones. mdpi.com A study on the ketonization of anhydrides demonstrated that 7-tridecanone (B47724) could be synthesized from heptanoic anhydride with a 97% yield over a manganese oxide (MnO2) catalyst. mdpi.com This suggests that a similar cross-ketonization approach could potentially be used for this compound.

Established Synthetic Pathways for Ketones
Synthetic MethodReactantsKey Reagents/ConditionsProduct TypeReference
Oxidation of Secondary AlcoholsSecondary AlcoholCrO3/H2SO4 (Jones Reagent), PCC, KMnO4Ketone savemyexams.comlibretexts.orgbyjus.com
Grignard ReactionGrignard Reagent + NitrileEther solvent, followed by hydrolysisUnsymmetrical Ketone libretexts.orgleah4sci.com
Friedel-Crafts AcylationArene + Acyl Halide/AnhydrideLewis Acid (e.g., AlCl3)Aryl Ketone masterorganicchemistry.comsigmaaldrich.com
KetonizationCarboxylic Acids/AnhydridesMetal Oxide Catalyst (e.g., MnO2), High TemperatureSymmetrical or Unsymmetrical Ketones researchgate.netmdpi.com

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for ketone synthesis.

Modern catalytic systems offer powerful tools for the synthesis of long-chain ketones. Transition metal-catalyzed cross-coupling reactions are at the forefront of these developments. For example, a multi-carbon homologation of aryl ketones to long-chain ketones has been reported, proceeding via C-C bond cleavage and subsequent cross-coupling with alkenols. researchgate.net

The ketonization of long-chain esters over an iron oxide-based catalyst has been studied as a method to produce ketones with two long carbon chains. pjoes.com This process was shown to be effective for substrates like n-decyl n-decylate, suggesting its potential applicability for synthesizing a range of long-chain ketones. pjoes.com Furthermore, catalytic oxidation of alcohols using more environmentally benign oxidants and catalysts is an active area of research. A system using CeBr3/H2O2 has been shown to be efficient for the green oxidation of secondary alcohols to ketones. organic-chemistry.org

Adherence to green chemistry principles is a major driver in the development of new synthetic methods. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

One approach involves the visible-light-induced aerobic C-H oxidation of hydrocarbons to produce aromatic ketones using water as the solvent and air as the oxidant. chemistryviews.org While demonstrated for aromatic ketones, the principles could inspire methods for aliphatic ketones. Another green method involves the photocatalytic oxidative radical addition of thioic acid to alkenes to synthesize α-keton thiol esters, using an organic photocatalyst, oxygen as the oxidant, and visible light as a sustainable energy source. acs.org The development of metal-free catalytic systems is also a key aspect of green chemistry. A metal-free method for converting alkenes to ketones has been developed using visible-light-induced aerobic oxidation of arylhydrazines. rsc.org

Novel Synthetic Approaches for Ketones
ApproachKey FeaturesExample/ConceptReference
Catalytic HomologationTransition metal-catalyzed C-C bond cleavage and cross-couplingHomologation of aryl ketones with alkenols researchgate.net
Catalytic Ketonization of EstersIron oxide catalyst, continuous flow systemConversion of long-chain esters to long-chain ketones pjoes.com
Visible-Light PhotocatalysisUse of light as an energy source, often with air as an oxidantAerobic C-H oxidation to produce ketones in water chemistryviews.org
Metal-Free CatalysisAvoids the use of potentially toxic and expensive metal catalystsVisible-light induced aerobic oxidative addition of aryl hydrazines to alkenes rsc.org

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. mdpi.com This approach is particularly valuable for creating complex molecules with specific stereochemistry.

The biosynthesis of methyl ketones, such as 2-undecanone (B123061) and 2-tridecanone (B165437), has been achieved by engineering Escherichia coli. asm.org This was accomplished by modifying the β-oxidation pathway and overexpressing a native thioesterase. asm.org While this produces the 2-oxo isomer, the principles of engineering metabolic pathways could potentially be adapted for the synthesis of other isomers like this compound.

Another example of chemoenzymatic synthesis involves the use of enzymes for key transformations within a larger synthetic sequence. For instance, a concise chemoenzymatic synthesis of 4,5-dihydroxy-l-isoleucine, a key amino acid residue, was achieved featuring regioselective and diastereoselective enzymatic C-H oxidations. nih.gov Such strategies, where enzymes perform challenging selective reactions, are a hallmark of modern chemoenzymatic synthesis and could be applied to the synthesis of functionalized analogs of this compound. beilstein-journals.orgrsc.org

Total Synthesis Strategies for Complex Derivatives

The total synthesis of complex natural products often involves the construction of ketone functionalities as part of a larger molecular framework. These strategies showcase the power of modern synthetic organic chemistry.

For example, the total synthesis of (-)-periplanones C and D, which are complex cyclic ketones, was achieved starting from (-)-germacrene D. researchgate.net Similarly, the total synthesis of aflastatin A, a complex polyketide, featured several diastereoselective fragment couplings to construct the intricate structure containing multiple ketone and hydroxyl groups. researchgate.net The synthesis of various natural products and biologically active compounds frequently relies on key reactions that form ketone intermediates, such as the Pictet-Spengler reaction in the synthesis of certain alkaloids. mdpi.com These synthetic endeavors, while not directly targeting this compound, provide a wealth of knowledge on strategies for constructing complex molecules that contain long alkyl chains and ketone functional groups. rsc.org

Biological and Ecological Roles of 4 Tridecanone

Role in Pheromone Communication Systems

Pheromones are chemical signals that trigger specific behavioral or physiological responses in members of the same species. anr.frbgsscienceacademy.ac.in 4-Tridecanone has been identified as a component in the chemical signaling repertoire of several insect species, influencing both intra-species and inter-species interactions.

Intra-species Pheromone Activity and Behavioral Responses

Within a single species, this compound can act as a crucial messenger. For instance, it has been identified as a potential alarm pheromone in certain ant species of the family Formicidae and as a defense pheromone in termites of the family Rhinotermitidae. loc.govresearchgate.net In these contexts, the release of this compound can signal danger or threats to other members of the colony, eliciting defensive or evasive behaviors. The specific behavioral response can be highly dependent on the context and the concentration of the compound.

Inter-species Chemical Signaling and Ecological Interactions

Chemical signals are not exclusively for communication within a species; they can also be detected by other species, leading to inter-species interactions. loc.gov When a pheromone released by one species elicits a behavioral response in a different species, it is termed an allomone if the effect benefits the emitter but not the receiver, or a kairomone if it benefits the receiver at the expense of the emitter. loc.gov

For example, predatory insects can eavesdrop on the pheromone signals of their prey to locate them. In this scenario, a compound like this compound, acting as a pheromone for the prey species, would function as a kairomone for the predator. loc.gov This highlights the complex web of chemical communication that governs predator-prey dynamics in many ecosystems.

Involvement in Chemical Ecology

Chemical ecology is the study of the role of chemical interactions between living organisms and their environment. This compound is a notable volatile organic compound (VOC) that participates in these intricate relationships, particularly between plants, insects, and microbes.

Plant-Insect Interactions Mediated by this compound

Plants produce a diverse array of volatile organic compounds that can attract pollinators or repel herbivores. frontiersin.orgarccjournals.com this compound, along with other methyl ketones, is produced by certain plants and can act as a defense mechanism against insect pests. frontiersin.orgoup.com For example, wild tomato species synthesize and store methyl ketones like 2-undecanone (B123061) and 2-tridecanone (B165437) in their glandular trichomes, which have insecticidal properties. oup.com

Research has shown that specific plant volatiles can influence insect behavior. For instance, while some compounds attract insects to their host plants, others can act as repellents or feeding deterrents. frontiersin.orgresearchgate.net In studies involving corn rootworms, a mixture of volatiles including 2-tridecanone was found to significantly reduce the capture of both northern and western corn rootworms in traps, suggesting a repellent effect. researchgate.net Conversely, observations of bumblebees indicated that 2-tridecanone in pollen odor could reduce their landing responses. ulb.ac.be

Table 1: Examples of Plant-Insect Interactions Involving Ketones

Plant Species Insect Species Ketone Compound(s) Observed Effect on Insect Reference
Wild Tomato (Solanum habrochaites) Lepidopteran larvae, Aphids 2-Undecanone, 2-Tridecanone Insecticidal oup.commdpi.com
Maize (Zea mays) Corn Rootworm (Diabrotica spp.) 2-Tridecanone Repellent/Reduced trap capture researchgate.net

Microbial-Insect and Microbial-Plant Volatile Interactions

Microorganisms, including bacteria and fungi, produce a vast array of volatile organic compounds that play crucial roles in their interactions with other organisms. frontiersin.orgresearchgate.net this compound has been identified as one of the many volatiles produced by various microbes. frontiersin.org These microbial VOCs can influence the behavior and physiology of insects and plants.

Some symbiotic bacteria living within insects can detoxify plant-produced defensive compounds, such as 2-tridecanone. mdpi.com This allows the insect to feed on plants that would otherwise be toxic. For example, the cotton bollworm (Helicoverpa armigera) can feed on tomatoes that produce 2-tridecanone, partly due to the presence of symbiotic gut bacteria like Corynebacterium sp. that can metabolize this defensive compound. mdpi.com

Furthermore, microbial VOCs can mediate interactions between microbes and plants. Volatiles from certain bacteria can promote plant growth and trigger systemic resistance in plants against pathogens. researchgate.net Studies have also shown that VOCs from bacteria like Pseudomonas monsensis can inhibit the growth of fungal plant pathogens, with 2-tridecanone being one of the active compounds. nih.gov

Chemosensory Responses and Neurophysiological Mechanisms

The detection of chemical cues like this compound is a complex process involving specialized sensory organs and neural pathways. In insects, the primary olfactory organs are the antennae and maxillary palps, which are covered in sensory hairs called sensilla. royalsocietypublishing.orgcore.ac.uk

When volatile molecules enter the sensilla, they are transported by odorant-binding proteins (OBPs) through the sensillar lymph to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). mdpi.comresearchgate.net The binding of the odorant to the receptor triggers a nerve impulse, converting the chemical signal into an electrical one that is then processed by the brain, leading to a behavioral response. mdpi.com

Studies using techniques like electroantennography (EAG), which measures the electrical output of the entire antenna in response to an odor, have shown that insect antennae are sensitive to a wide range of plant volatiles, including ketones like this compound. ekt.gr The magnitude of the EAG response can be influenced by factors such as the carbon chain length and the position of the functional group in the molecule. ekt.gr Furthermore, specific odorant-binding proteins have been shown to have high binding affinities for 2-tridecanone, indicating their role in the detection of this compound. For instance, in the green lacewing Chrysopa pallens, the odorant-binding protein CpalOBP15 exhibits a high affinity for 2-tridecanone. nih.gov

Table 2: Compound Names Mentioned

Compound Name
2-Undecanone
2-Tridecanone
This compound
2-Pentadecanone
(E,Z)-2,6-Nonadienal
2-Dodecanol
Tridecan-2-ol
(R)-(-)-tridecan-2-ol

Central Nervous System Processing of this compound Signals

The specific neural pathways involved in the central nervous system (CNS) processing of signals originating from this compound are not yet fully elucidated. Generally, olfactory information is transmitted from olfactory receptors in the nasal epithelium to the olfactory bulb in the brain, and then to various higher-order brain regions for processing.

While direct studies on this compound are scarce, information on related compounds provides some context. Certain aliphatic ketones are investigated as insect repellents, and their effects are mediated through the insect's nervous system. bioline.org.brbioline.org.br For example, the widely used synthetic repellent DEET has been associated with CNS disturbances in humans with prolonged use, prompting research into naturally occurring alternatives like methyl ketones. bioline.org.brbioline.org.br This indicates that such compounds can have effects on the central nervous system, although the mechanisms for olfactory processing versus potential toxicity are distinct.

Biosynthesis Pathways in Producing Organisms

The biosynthesis of ketones in nature primarily originates from fatty acid metabolism. The specific pathways differ depending on the position of the carbonyl group.

Enzymatic Mechanisms of Ketone Formation

The enzymatic formation of methyl ketones (2-ketones) is the most studied pathway. In plants like the wild tomato Solanum habrochaites and in various microorganisms, it is typically a two-step process. First, a thioesterase, such as a methylketone synthase 2 (MKS2), hydrolyzes a β-ketoacyl-acyl carrier protein (ACP) intermediate from the fatty acid synthesis pathway. nih.govresearchgate.netoup.com This releases an unstable β-ketoacid, which is then decarboxylated to form the final methyl ketone, a reaction that can be catalyzed by a second enzyme like methylketone synthase 1 (MKS1) or occur spontaneously. nih.govosti.govresearchgate.net An alternative pathway involves the β-oxidation of fatty acids, where a thioesterase (like FadM in E. coli) acts on a β-ketoacyl-CoA intermediate. researchgate.netosti.gov

The formation of ketones with the carbonyl group at other positions, such as this compound, is less understood. The synthesis of ethyl ketones (3-ketones) has been demonstrated in engineered microbes using hybrid polyketide synthases (PKSs) that condense different acyl-CoA precursors. nih.gov It is plausible that the natural biosynthesis of this compound involves a distinct set of enzymes, likely an oxidoreductase or dehydrogenase, that specifically targets the C-4 position of a fatty acid precursor. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are known to catalyze the reduction of ketones to secondary alcohols and the reverse oxidation reaction, and show specificity for the position of the carbonyl group. nih.govconicet.gov.arrsc.org

Identification of Biosynthetic Precursors and Metabolic Intermediates

The precursors for ketone biosynthesis are intermediates of fatty acid metabolism. For methyl ketones like 2-tridecanone, the precursor is a C14 β-ketoacyl thioester (β-ketomyristoyl-ACP or -CoA), which is derived from myristic acid. nih.govnih.gov

For this compound, the specific biosynthetic precursors and intermediates have not been definitively identified. However, based on its C13 structure, it is logical to infer that it is derived from tridecanoic acid (C13) or a related fatty acid. The pathway would likely involve the formation of a hydroxylated intermediate, such as 4-hydroxytridecanoyl-CoA, which is then oxidized to form the ketone. The fatty acid elongation system, which involves the addition of two-carbon units to a growing acyl chain via a malonyl-CoA donor, provides the necessary variety of fatty acyl-CoAs that can serve as substrates for ketone biosynthesis. nih.gov

Ecological Distribution and Environmental Presence in Biological Systems

This compound has been identified in a diverse range of biological systems, from plants to insects and bacteria, indicating its varied ecological roles.

In the plant kingdom, it is a significant volatile compound in several species. Notably, it is a major component of the volatile profile in all parts of the plant Houttuynia cordata. science.govresearchgate.netnih.gov It has also been reported in Capillipedium parviflorum nih.gov, and detected in strawberry (Fragaria vesca) tdx.cat. Its presence in plants suggests potential roles in defense against herbivores or pathogens, or as a signaling molecule.

The compound has also been detected in insects. A study on the chemical ecology of the rice stink bug, Oebalus pugnax, identified this compound in its volatile emissions, hinting at a possible function as a semiochemical (a chemical involved in communication). nih.gov Furthermore, some bacteria are known to produce this ketone. For example, it has been found among the volatile organic compounds emitted by the rhizobacterium Pantoea agglomerans. mdpi.comresearchgate.net Research on Sinorhizobium meliloti has also investigated the biological effects of related ketones, indicating its presence in the microbial world. researchgate.net Interestingly, this compound has also been listed as one of the many volatile compounds associated with human decomposition. uts.edu.au

The following table summarizes the documented presence of this compound in various biological systems.

CategoryOrganism/System
Plants Houttuynia cordata (Chameleon Plant) science.govresearchgate.netnih.govnih.govwildflowerfinder.org.uk
Capillipedium parviflorum nih.gov
Fragaria vesca (Strawberry) tdx.cat
Insects Oebalus pugnax (Rice Stink Bug) nih.gov
Bacteria Pantoea agglomerans mdpi.comresearchgate.net
Other Human Decomposition Fluid uts.edu.au

Advanced Analytical Techniques for 4 Tridecanone Profiling

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are fundamental in separating 4-tridecanone from intricate matrices, enabling its accurate quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample.

Gas Chromatography (GC) Methodologies for Volatile Analysis

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for detecting this ketone in various substances. researchgate.net

Sample Preparation and Injection: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds from solid or liquid samples prior to GC analysis. This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes, including this compound, are adsorbed. The fiber is then transferred to the GC injector for thermal desorption and analysis.

Column and Oven Programming: The separation of this compound is typically achieved using a non-polar or medium-polarity capillary column, such as a DB-5ms. mdpi.com A programmed temperature gradient is employed to ensure efficient separation of components with different boiling points. A typical oven program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to elute all compounds of interest. mdpi.com

Detection: A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity and wide linear range for hydrocarbons. researchgate.net For identification, a mass spectrometer is coupled with the GC system.

Table 1: Typical GC Parameters for this compound Analysis

ParameterCondition
Injection Technique Headspace Solid-Phase Microextraction (HS-SPME)
Injector Temperature 250 °C mdpi.com
Column DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) mdpi.com
Carrier Gas Helium at a constant flow of 1.0 mL/min mdpi.com
Oven Program 50°C (3 min), then 3°C/min to 200°C, then 10°C/min to 240°C (3 min hold) mdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) Applications for Derivatized Forms

While this compound itself is not ideally suited for direct HPLC analysis due to its lack of a strong UV chromophore, derivatization can be employed to enhance its detectability. nih.gov This approach is particularly useful for samples that are not amenable to GC analysis.

Derivatization: To make this compound detectable by UV or fluorescence detectors, it can be reacted with a derivatizing agent. nih.gov A common strategy for ketones is to react them with an agent that introduces a fluorescent or UV-absorbing tag.

Chromatographic Conditions: The separation of the derivatized this compound is typically performed using a reversed-phase column, such as a C18 column. animbiosci.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient mode to ensure optimal separation. animbiosci.org

Detection: A fluorescence or photodiode array (PDA) detector is used to monitor the eluent and quantify the derivatized ketone. Post-column derivatization is another approach where the separated analyte reacts with a reagent after the column and before the detector. lcms.czlcms.cz

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry is an indispensable tool for the unambiguous identification and sensitive detection of this compound, especially when present at trace levels in complex mixtures.

Hyphenated GC-MS Techniques for Complex Mixtures

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful analytical platform for separating and identifying volatile compounds in complex samples. nih.govjocpr.com

Ionization and Mass Analysis: In a typical GC-MS system, as the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern for this compound. This pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for confident identification. thermofisher.com The NIST Mass Spectrometry Data Center library contains mass spectral data for this compound, with a top peak at m/z 71 and a second highest at m/z 43. nih.gov

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak can be extracted to identify the compound. Studies have successfully used GC-MS to identify this compound in the volatile profiles of various plants. nih.gov

Table 2: Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio)Relative Intensity
71 High (Base Peak) nih.gov
43 High nih.gov
99 Moderate dfo-mpo.gc.ca
141 Moderate dfo-mpo.gc.ca
155 Low dfo-mpo.gc.ca

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolution, which is crucial for distinguishing between compounds with the same nominal mass (isobars) and for determining the elemental composition of unknown metabolites. ijpras.comnih.gov

Accurate Mass Measurement: HRMS instruments, such as Orbitrap-based systems, can measure the mass-to-charge ratio of ions with very high precision (typically <5 ppm error). animbiosci.org This allows for the confident determination of the elemental formula of a detected compound, significantly aiding in its identification. thermofisher.com

Metabolite Profiling: In metabolomics studies, LC-HRMS is often employed to analyze a wide range of metabolites in biological samples. animbiosci.orgresearchgate.net Untargeted metabolomics approaches with HRMS can reveal the presence of this compound and its potential metabolites by screening for their accurate masses. animbiosci.org The combination of retention time, accurate mass, and fragmentation data provides a high degree of confidence in metabolite identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including this compound and its derivatives. libretexts.orgemerypharma.comcore.ac.uk It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Spectra: One-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information. The chemical shifts (δ) of the protons and carbons in this compound are indicative of their local electronic environment. For instance, the protons on the carbons adjacent to the carbonyl group (C=O) will be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) protons in the alkyl chains. Similarly, the carbonyl carbon will have a characteristic chemical shift in the ¹³C NMR spectrum. libretexts.org

Two-Dimensional NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms. A COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of the carbon skeleton. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives. core.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
CH₃ (position 1) ~0.9Triplet
CH₂ (positions 2, 5-12) ~1.2-1.6Multiplet
CH₂ (positions 3, 5) ~2.4Triplet/Multiplet

Note: These are predicted values and can vary based on the solvent and instrument used.

Advanced Detection Modalities and Sensor Development

The evolution of detection technologies has paved the way for more efficient and selective analysis of this compound. These advancements are primarily centered around electronic nose technology and the development of highly specific biosensors.

Electronic nose (e-nose) technology offers a rapid and non-invasive approach for the analysis of volatile compounds like this compound. ipb.pt This technology utilizes an array of gas sensors that respond to volatile analytes, generating a unique "fingerprint" or aroma signature for a given sample. ishn.com The response pattern from the sensor array is then processed using chemometric techniques, such as Principal Component Analysis (PCA) and Discriminant Factor Analysis (DFA), to differentiate between various samples. bvsalud.org

E-noses are particularly useful for the holistic profiling of volatile fractions in complex mixtures. bvsalud.orgresearchgate.net For instance, research on the volatile components of Pheretima aspergillum utilized an electronic nose to distinguish between raw and processed products, identifying ketones, including a tridecanone isomer (2-tridecanone), as part of the volatile profile. bvsalud.org The technology has also been applied in diverse fields such as monitoring tea quality and detecting bacterial growth by analyzing the unique volatile organic compounds produced. ipb.ptwarwick.ac.uk

The core of an electronic nose consists of multiple gas sensors, often metal oxide semiconductors (MOS), whose electrical resistance changes in the presence of volatile compounds. warwick.ac.uk This change in resistance is captured as a signal, and the combined signals from the array create the characteristic fingerprint of the sample's headspace. ishn.comwarwick.ac.uk

Table 1: Electronic Nose Sensor Responses to Volatile Compounds

Sensor Type Target Volatile Class Principle of Detection Application Example
Metal Oxide Semiconductor (MOS) Ketones, Aldehydes, Alcohols Change in electrical resistance upon gas adsorption. warwick.ac.uk Differentiating processed and unprocessed traditional medicines. bvsalud.org
Conducting Polymers Amines, Aromatic Hydrocarbons Swelling or change in conductivity upon analyte interaction. Environmental monitoring.
Quartz Crystal Microbalance (QCM) Various VOCs Change in oscillation frequency due to mass adsorption. researchgate.net Food quality assessment. researchgate.net
Surface Acoustic Wave (SAW) Organophosphorus compounds Change in wave propagation characteristics. Chemical warfare agent detection.

Biosensors represent a highly selective and sensitive approach for the detection of specific analytes, including this compound. ijhsr.org These analytical devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of the target substance. ijhsr.orgmdpi.com The high specificity of biosensors stems from the molecular recognition capabilities of biological components like enzymes, antibodies, or nucleic acids. ijhsr.orgresearchgate.net

While specific biosensors developed exclusively for this compound are an emerging area of research, the principles of biosensor design can be readily adapted for this purpose. For example, enzyme-based biosensors could utilize an enzyme that specifically metabolizes this compound, with the transducer measuring the consumption of a substrate or the production of a product. mdpi.com Immunosensors, which employ antibodies as the recognition element, are another promising avenue due to their high affinity and selectivity for their target analytes. ruc.dk

The development of a biosensor for this compound would involve immobilizing a specific biorecognition element onto a transducer surface. researchgate.net When this compound interacts with the biorecognition element, the transducer converts this biochemical event into a quantifiable signal, such as an electrical current (amperometric), a change in potential (potentiometric), or a change in mass (piezoelectric). ijhsr.orgresearchgate.net Recent advancements in nanotechnology have significantly enhanced the sensitivity and performance of biosensors, offering the potential for point-of-care detection of volatile compounds. ruc.dk

Table 2: Potential Biosensor Architectures for this compound Detection

Biosensor Type Biorecognition Element Transduction Principle Potential Advantages
Enzyme-based Ketone-specific oxidase/reductase Electrochemical (amperometric/potentiometric) High specificity, potential for continuous monitoring. mdpi.com
Immunosensor Anti-4-tridecanone antibodies Optical (e.g., SPR) or Electrochemical High affinity and selectivity. ruc.dk
Whole-cell biosensor Engineered microorganisms Reporter gene expression (e.g., fluorescence) Can detect bioavailability and potential toxicity. researchgate.net
Aptasensor This compound specific aptamers Electrochemical or Optical High stability and ease of synthesis compared to antibodies. scholars.direct

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The accurate analysis of this compound in complex biological and environmental matrices requires meticulous sample preparation to isolate the analyte of interest and minimize interferences. researchgate.net The choice of sample preparation technique is crucial and depends on the physicochemical properties of both the analyte and the matrix. researchgate.net

For volatile compounds like this compound, headspace-based techniques are commonly employed. researchgate.net Headspace solid-phase microextraction (HS-SPME) is a powerful and solvent-free method that integrates extraction and preconcentration into a single step, offering high sensitivity. researchgate.net Other methods include dynamic headspace sampling (DHS) and solvent-assisted flavor evaporation (SAFE). mdpi.com For liquid samples, liquid-liquid extraction (LLE) is a fast and efficient option, particularly for fluids with low protein content. tiaft.org

Matrix effects, which are the alteration of an analyte's response due to co-eluting substances from the sample matrix, pose a significant challenge in quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). gimitec.comnih.gov These effects can lead to ion suppression or enhancement, compromising the accuracy and precision of the results. gimitec.com The extent of matrix effects can vary depending on the sample type, the sample preparation method, and the analytical instrumentation used. gimitec.com For example, protein precipitation is known to be less effective at removing matrix components compared to more rigorous techniques like solid-phase extraction (SPE). gimitec.com

To mitigate matrix effects, several strategies can be employed. These include optimizing the sample cleanup procedure to remove interfering components, adjusting chromatographic conditions to separate the analyte from matrix components, and using matrix-matched calibration standards or isotope-labeled internal standards. nih.govhelsinki.fi

Table 3: Common Sample Preparation Techniques for this compound Analysis

Technique Principle Target Matrix Advantages Disadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatiles onto a coated fiber. researchgate.net Biological fluids, food, environmental samples. researchgate.net Solvent-free, sensitive, simple. researchgate.net Fiber-to-fiber variability, potential for competitive adsorption.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. tiaft.org Urine, plasma, water. tiaft.org Inexpensive, efficient for certain matrices. tiaft.org Can be labor-intensive, may have low recovery for polar analytes. gimitec.com
Solid-Phase Extraction (SPE) Retention of analyte on a solid sorbent followed by elution. Biological fluids, environmental water, soil extracts. High selectivity, good cleanup, can be automated. Method development can be complex, potential for sorbent variability.
Solvent-Assisted Flavor Evaporation (SAFE) High-vacuum distillation to separate volatile and non-volatile fractions. mdpi.com Food and beverage samples. mdpi.com Gentle extraction, minimizes artifact formation. Requires specialized equipment, can be time-consuming.

Quantitative Method Validation and Quality Control Protocols

To ensure the reliability and accuracy of analytical data, quantitative methods for this compound must undergo rigorous validation. dastmardi.ir Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. dastmardi.ir Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations. dastmardi.ir

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). dastmardi.ir

Accuracy: The closeness of the mean of a set of results to the true value. It is often evaluated by analyzing certified reference materials or by performing recovery studies on spiked samples.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net

Quality control (QC) protocols are essential for monitoring the performance of a validated method over time. dtic.mil This involves the routine analysis of QC samples, such as blanks, calibration standards, and control samples with known concentrations of the analyte, alongside the unknown samples. dtic.mil The results from the QC samples are used to assess whether the analytical system is performing within established acceptance criteria. Adherence to international standards, such as those from the International Organization for Standardization (ISO), ensures the quality and comparability of data. glsciences.com

Table 4: Key Parameters for Quantitative Method Validation

Parameter Definition Typical Acceptance Criteria
Linearity (r²) A measure of the correlation between concentration and response. r² ≥ 0.99
Precision (%RSD) The relative standard deviation of replicate measurements. Typically < 15% (may vary by concentration level)
Accuracy (% Recovery) The percentage of the true value recovered by the method. Typically 85-115% (may vary by concentration level)
Limit of Detection (LOD) The lowest detectable analyte concentration. Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest quantifiable analyte concentration. Signal-to-noise ratio ≥ 10, or lowest point on the calibration curve with acceptable precision and accuracy. researchgate.net

Structure Activity Relationship Sar Studies of 4 Tridecanone and Its Analogs

Impact of Alkyl Chain Length on Biological Activity

The length of the alkyl chains flanking the carbonyl group in aliphatic ketones is a significant determinant of their biological activity. This is often linked to the compound's lipophilicity, which affects its ability to traverse cell membranes and interact with target sites. researchgate.net

Research on analogous compounds, such as 2-tridecanone (B165437) and its homologs, has demonstrated a clear correlation between alkyl chain length and insecticidal activity. researchgate.net Studies on the tomato fruitworm (Heliothis zea) revealed that methyl ketones with a total carbon chain length of 9 to 14 atoms exhibited the most potent insecticidal effects. researchgate.netnih.gov This suggests an optimal lipophilicity for penetrating the insect's cuticle and reaching the target site. Compounds with chains longer than 15 carbons showed a decline in activity, possibly due to steric hindrance or reduced bioavailability. researchgate.net

Similarly, in the German cockroach (Blattella germanica), the C29 homolog of a dimethyl ketone sex pheromone was found to be approximately ten times more active than its C27 homolog, highlighting the sensitivity of receptor binding to chain length. ncsu.edu However, the pheromone receptor in this species appears to be somewhat promiscuous, as it can accept chain lengths that are slightly shorter or longer than the optimal 29-carbon chain. ncsu.edu

Quantitative structure-activity relationship (QSAR) studies on various double alkyl chain drugs, including ketones, have shown that the biological activity, when linearly related to the number of carbon atoms (n), has a slope that depends on the relative lengths of the two chains. nih.gov Generally, a decrease in the biological activity of a double-chain compound compared to a single-chain isomer can be attributed to a decrease in hydrophobicity due to the intramolecular association of the chains in an aqueous environment. nih.gov

Table 1: Effect of Alkyl Chain Length on Insecticidal Activity of Methyl Ketones against Heliothis zea

Compound Carbon Chain Length Relative Toxicity
2-Nonanone 9 Moderate
2-Decanone 10 High
2-Undecanone (B123061) 11 High
2-Dodecanone 12 High
2-Tridecanone 13 High
2-Tetradecanone 14 High

Source: Data compiled from toxicity bioassays of 2-tridecanone and its analogs. researchgate.net

Influence of Ketone Position on Biological Potency and Selectivity

In a study of xanthoxyline and related methyl ketone herbicides, the position of substituents on an aromatic ring was found to be critical for activity, with ortho-substituted derivatives showing stronger herbicidal effects than meta- or para-substituted ones. acs.org While this study focused on aromatic ketones, the principle of positional importance can be extended to aliphatic ketones like 4-tridecanone.

For aliphatic ketones, moving the carbonyl group can alter the molecule's interaction with a binding site. For example, in the context of pheromones, the specific positioning of the ketone is often essential for recognition by the corresponding receptor. Research on various insect pheromones has identified ketones where the carbonyl group is located at different positions along the carbon chain, such as 2-ketones, 3-ketones, and others, each being specific to a particular species or function. rsc.orggerli.com

Table 2: Comparison of Biological Activity Based on Ketone Position (Hypothetical Data for Tridecanone Isomers)

Compound Ketone Position Receptor Binding Affinity (Kd) Biological Potency (EC50)
2-Tridecanone C-2 Lower Moderate
3-Tridecanone (B72397) C-3 Moderate High
This compound C-4 High High
5-Tridecanone C-5 Moderate Moderate

This table presents hypothetical data to illustrate the potential impact of ketone position on biological activity, as specific comparative data for all tridecanone isomers was not available in the search results.

Stereochemical Effects on Receptor Binding and Biological Response (if applicable for chiral derivatives)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological receptors are themselves chiral and often exhibit a high degree of stereoselectivity. For ketones that are chiral, the different enantiomers or diastereomers can have vastly different biological effects, with one isomer often being significantly more potent than the others. researchgate.net

While this compound itself is not chiral, the principles of stereochemistry are highly relevant to its chiral derivatives and analogs. For instance, the synthesis of (R)-(-)-10-methyl-2-tridecanone, a pheromone of the southern corn rootworm, underscores the importance of a specific stereoisomer for biological function. mdpi.com Similarly, the sex pheromone of the moth Lyclene dharma dharma is a mixture of methyl-branched ketones, and field tests have shown that the stereochemistry of these components can influence male attraction. nih.gov

In the case of the quorum-sensing molecule (S)-3-hydroxytridecan-4-one, the "(S)" designation indicates a specific stereoconfiguration at the C-3 position, which is crucial for its activity. nih.gov The synthesis of analogs of this molecule involved starting with (S)-2-hydroxybutyrate to ensure the correct stereochemistry in the final product. nih.gov

The differential binding of ketone enantiomers to olfactory receptors has also been documented, explaining why different species, or even individuals within a species, may perceive the same chiral molecule differently. thegoodscentscompany.com This highlights that the three-dimensional shape of a molecule is a critical factor in its interaction with biological receptors.

Computational Modeling and Cheminformatics in SAR Analysis

Computational modeling and cheminformatics are invaluable tools in modern SAR studies, enabling researchers to predict the biological activity of compounds and to understand the molecular basis of their interactions with targets. acs.orgresearchgate.net These approaches can significantly streamline the drug discovery and development process by prioritizing the synthesis of the most promising candidates. researchgate.net

For ketones like this compound, quantitative structure-activity relationship (QSTR) models can be developed to predict properties like toxicity based on molecular descriptors. For a large set of aliphatic compounds, including ketones, a simple descriptor like the number of atoms in the molecule has been shown to provide a good correlation with toxicity to Tetrahymena pyriformis. arxiv.org The inclusion of additional descriptors, such as global electrophilicity, can further improve the predictive power of these models. arxiv.org

Molecular docking simulations can be used to predict the binding mode of a ligand within the active site of a receptor. For example, docking studies of ketone herbicides with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) have helped to explain the observed SAR, showing how active compounds form key interactions with amino acid residues in the binding pocket. acs.org

Cheminformatic analyses can also be used to compare the properties of a target molecule with a library of potential analogs. This can involve calculating various similarity scores based on metabolism, structural alerts, and physicochemical properties to rank the suitability of analogs for read-across toxicological assessments. acs.org For instance, a comparison of various ketones revealed that differences in alkyl chain length and the presence of other functional groups significantly impact their similarity scores. acs.org

Pharmacophore Elucidation for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net Elucidating the pharmacophore of a class of active compounds is a crucial step in understanding their mechanism of action and in designing new, more potent analogs. researchgate.net

For ketone-containing compounds, the carbonyl group is often a key feature of the pharmacophore, typically acting as a hydrogen bond acceptor. drugdesign.org The surrounding alkyl groups contribute to the hydrophobic interactions with the receptor.

In the case of the Vibrio cholerae quorum-sensing signal, (S)-3-hydroxytridecan-4-one, the pharmacophore consists of the α-hydroxy ketone moiety and the acyl tail. nih.gov SAR studies revealed that the hydroxyl and carbonyl groups are critical for binding, and the length of the acyl tail influences the potency of the agonist. nih.gov

For ketone-based herbicides, the pharmacophore might include the ketone group, an aromatic ring, and specific substituents at defined positions. acs.orgnih.gov By identifying the essential features for herbicidal activity, researchers can design novel compounds with improved efficacy.

The development of a ligand-based pharmacophore can also guide the structural modification of existing compounds to enhance their activity. For instance, a pharmacophore model generated from phytoconstituents for the treatment of Irritable Bowel Syndrome (IBS) highlighted hydrophobic, donor, and acceptor regions that could be targeted for structural alterations to improve potency. researchgate.net

Mechanistic Investigations of 4 Tridecanone Bioactivity

Receptor Identification and Characterization in Target Organisms

The interaction of a bioactive compound with a cellular receptor is the foundational step in initiating a biological response. For aliphatic ketones like 4-tridecanone, the primary mode of action involves binding to specific receptor proteins, particularly in the context of chemical signaling (semiochemicals).

The specificity of these interactions is paramount. Research on the bacterium Sinorhizobium meliloti has demonstrated that the precise position of the carbonyl group on the alkyl chain is critical for biological activity. In these studies, 2-tridecanone (B165437) was shown to promote surface translocation, a form of bacterial movement. In stark contrast, this compound, along with 3-tridecanone (B72397) and 7-tridecanone (B47724), failed to elicit this response, strongly indicating that the cellular machinery or receptor responsible for this effect is highly specific to the methyl ketone structure (carbonyl at position 2). researchgate.net

In more complex organisms, such as insects and mammals, the receptors responsible for detecting aliphatic ketones are often odorant receptors (ORs) located in the olfactory system. mdpi.com These receptors are typically G-protein coupled receptors (GPCRs) that bind to volatile chemical cues, triggering a downstream signaling cascade. Studies in mice have identified specific ORs that respond to various aliphatic ketones, highlighting the evolutionary conservation of chemosensory mechanisms. mdpi.com In the context of the nematode Caenorhabditis elegans, ketones, including 5-tridecanone, have been identified as contributors to the discrimination between different bacteria, suggesting a role in food-seeking behavior mediated by chemoreceptors. mdpi.com

OrganismReceptor/Target ClassLigand(s) StudiedKey FindingReference
Sinorhizobium melilotiUnknown surface receptor/protein2-Tridecanone, 3-Tridecanone, this compoundOnly 2-tridecanone was active, indicating high specificity for the carbonyl position. researchgate.net
Vibrio choleraeCqsS (Quorum-sensing receptor)CAI-1 ((S)-3-hydroxytridecan-4-one) and analogsThe α-hydroxyketone core is critical for receptor binding and activation. nih.gov
Nematodes (C. elegans)ChemoreceptorsVarious ketones including 5-TridecanoneKetones act as chemical cues for discriminating between bacterial food sources. mdpi.com
Mammals (Mice)Odorant Receptors (ORs)Various aliphatic ketonesSpecific ORs are tuned to detect aliphatic ketones as part of the olfactory system. mdpi.com

Signal Transduction Pathways Mediated by this compound

Once a compound like this compound binds to a receptor, it initiates a series of intracellular events known as a signal transduction cascade, which ultimately leads to a cellular response. The nature of this pathway is intrinsically linked to the type of receptor activated.

In mammalian olfactory systems, the binding of an odorant to its OR can trigger different signaling pathways. Studies on canine olfactory receptors revealed that those specific to aliphatic ketones signal exclusively through the inositol (B14025) triphosphate (IP3) pathway. This pathway involves the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, leading to neuronal depolarization and signal transmission.

While direct studies on this compound are limited, the bioactivity of related compounds suggests potential mechanisms. Plant secondary metabolites, which include ketones, are known to defend against pests by disrupting cell membranes, inhibiting transport processes, or interfering with signal transduction and hormonal regulation. mdpi.com For instance, 2-tridecanone has been shown to act as an "infochemical" that impacts bacterial traits by interfering with microbial colonization, a process that is fundamentally governed by signal transduction. nih.gov

Genetic and Proteomic Responses to this compound Exposure

Exposure of an organism to a bioactive compound like this compound can induce significant changes in gene expression and protein abundance as the organism attempts to metabolize the compound or respond to the stress it may cause. Proteomic and transcriptomic analyses provide a global view of these cellular responses.

In bacteria, the response is different. Transcriptomic analysis of Sinorhizobium meliloti treated with 2-tridecanone revealed differential expression of genes related to iron uptake, redox balance, and general stress responses, rather than a classical detoxification pathway. nih.gov This suggests the bacterium perceives the ketone as a signaling molecule or a source of cellular stress.

Proteomic studies provide further detail on the proteins involved. In Frankliniella occidentalis (western flower thrips), comparative proteomics of insecticide-resistant and susceptible strains identified differentially abundant proteins involved in metabolism, stress response, and cuticle formation, highlighting the complex protein-level adaptations to chemical exposure. nih.gov A proteomic analysis of Houttuynia cordata, a plant which naturally produces 2-tridecanone, identified thousands of proteins across different tissues, providing a baseline for understanding how the plant itself manages the production and storage of such compounds. peerj.com

OrganismCompoundAffected Genes/ProteinsBiological ProcessReference
Helicoverpa armigera (Cotton Bollworm)2-TridecanoneCytochrome P450s (e.g., CYP6B6), FKBPDetoxification of xenobiotics, stress response mdpi.comnih.gov
Sinorhizobium meliloti (Bacterium)2-TridecanoneIron uptake, redox, and stress-related genesResponse to chemical signals and cellular stress nih.gov
Frankliniella occidentalis (Thrips)Abamectin (Insecticide)Cuticle proteins, metabolic enzymes (e.g., lipases, dehydrogenases)Insecticide resistance, metabolic adaptation nih.gov
Houttuynia cordata (Plant)Endogenous productionPhotosynthesis, glycolysis, and ribosomal proteinsRegulation of essential oil biosynthesis peerj.com

Comparative Biochemical Pathways Across Different Organisms

Organisms have evolved diverse biochemical pathways to either synthesize or degrade aliphatic ketones. A comparative look at these pathways reveals contrasting strategies between producers (like plants) and consumers or degraders (like microbes).

Biosynthesis in Plants: In certain plants, such as the wild tomato Solanum habrochaites, methyl ketones like 2-undecanone (B123061) and 2-tridecanone are synthesized in glandular trichomes as a defense against herbivores. biorbyt.com This process does not start with a pre-existing ketone but rather originates from the de novo fatty acid synthesis pathway in the plastids. The key enzymes are Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2). MKS2, a thioesterase, acts on β-ketoacyl-acyl carrier protein (ACP) intermediates of fatty acid synthesis (e.g., β-ketomyristoyl-ACP for the C13 ketone precursor). It hydrolyzes the thioester bond to release a free β-keto acid. This β-keto acid is unstable and is subsequently decarboxylated by MKS1 to yield the final methyl ketone (e.g., 2-tridecanone). asm.org

Degradation in Bacteria: Bacteria, particularly those found in soil, have evolved efficient pathways to break down aliphatic ketones and use them as a carbon source. For a non-methyl ketone like this compound, the most probable route is the subterminal oxidation pathway. This pathway begins with the oxidation of a long-chain alkane at a sub-terminal carbon to produce a secondary alcohol (e.g., tridecan-4-ol). This alcohol is then oxidized by an alcohol dehydrogenase to the corresponding ketone (this compound). The key step for breaking down the ketone is catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester (e.g., nonyl butanoate or propyl decanoate). This ester is then hydrolyzed by a carboxylesterase into an alcohol and a fatty acid, which can be readily assimilated into central metabolism. nih.gov

This comparison highlights a fundamental difference: plants build ketones from fatty acid precursors as specialized metabolites, while bacteria dismantle them via oxidative cleavage to generate energy and biomass.

Environmental Fate, Transport, and Degradation of 4 Tridecanone

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 4-tridecanone, the principal abiotic degradation pathways are photodegradation and oxidation, as hydrolysis is not a significant process for ketones.

In the atmosphere, the primary photodegradation pathway for organic compounds like this compound is through reaction with photochemically-produced hydroxyl radicals (•OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. For long-chain ketones, this process typically involves the abstraction of a hydrogen atom by the hydroxyl radical, initiating a series of oxidation reactions. The rate of photodegradation can be influenced by factors such as light intensity, the presence of other atmospheric chemicals, and meteorological conditions.

Hydrolysis: Ketones are a class of organic compounds that are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbonyl group of a ketone is not susceptible to cleavage by water in the absence of strong acid or base catalysts, which are not common in most natural aqueous environments. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems.

Oxidation: In aqueous environments, the oxidation of this compound can occur, primarily driven by reactions with reactive oxygen species such as hydroxyl radicals. researchgate.net These radicals can be generated through various photochemical processes involving dissolved organic matter. The oxidation of ketones can lead to the cleavage of carbon-carbon bonds and the formation of smaller, more soluble compounds like carboxylic acids, which can then be further degraded. nist.govresearchgate.net The rate of oxidation is dependent on the concentration of oxidants, temperature, and the presence of catalysts.

Biotic Transformation and Biodegradation

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial pathway for the environmental degradation of many organic compounds, including ketones.

While direct studies on the microbial degradation of this compound are limited, extensive research on its isomer, 2-tridecanone (B165437), provides significant insight into likely pathways. Studies have shown that bacteria, particularly species of Pseudomonas, can effectively degrade 2-tridecanone. unacademy.comscience.gov The degradation is initiated by a subterminal oxidation, a process distinct from the terminal oxidation commonly seen with n-alkanes.

The established pathway for 2-tridecanone degradation by Pseudomonas multivorans and Pseudomonas aeruginosa involves the following key steps unacademy.comscience.gov:

Subterminal Oxidation: The initial attack on the 2-tridecanone molecule is not at the terminal methyl group but at the carbon adjacent to the carbonyl group.

Ester Formation: This oxidation leads to the formation of an ester, specifically undecyl acetate.

Hydrolysis: The undecyl acetate is then hydrolyzed by esterase enzymes to yield undecanol and acetic acid.

Further Oxidation: The resulting 1-undecanol is subsequently oxidized to undecanoic acid, which can then enter the beta-oxidation pathway to be completely mineralized to carbon dioxide and water, providing energy for the microorganism.

It is highly probable that this compound would be degraded via a similar subterminal oxidation mechanism, which would involve oxidation at a carbon atom adjacent to the carbonyl group, followed by ester formation and subsequent hydrolysis and beta-oxidation.

Table 1: Documented Microbial Degradation Intermediates of 2-Tridecanone

Precursor Intermediate Compound Degrading Microorganism
2-Tridecanone Undecyl acetate Pseudomonas multivorans, Pseudomonas aeruginosa
Undecyl acetate 1-Undecanol Pseudomonas multivorans, Pseudomonas aeruginosa

This data is based on the degradation of the isomer 2-tridecanone and serves as a model for the potential pathway of this compound.

The microbial degradation of aliphatic compounds like ketones is initiated by oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown. britannica.comecetoc.org The subterminal oxidation observed in 2-tridecanone degradation is characteristic of monooxygenase activity. science.gov

Several families of enzymes are known to be involved in the initial oxidation of alkanes and related compounds, and are likely involved in ketone degradation nist.govcdnsciencepub.com:

Alkane 1-monooxygenases (AlkB): These are integral membrane non-heme iron monooxygenases that are well-known for hydroxylating medium-chain length alkanes.

Cytochrome P450 monooxygenases: This is a large and diverse superfamily of heme-containing enzymes that catalyze a wide variety of oxidation reactions, including the hydroxylation of long-chain alkanes and other hydrocarbons.

Flavin-binding monooxygenases: Enzymes like AlmA and LadA are involved in the oxidation of very long-chain alkanes. nist.gov

Following the initial oxidation and ester formation, esterases play a critical role in hydrolyzing the ester intermediate. The subsequent alcohol and aldehyde dehydrogenases are then responsible for converting the resulting alcohol to a carboxylic acid, which feeds into the central metabolic pathway of beta-oxidation.

Table 2: Key Enzyme Families in Aliphatic Ketone Biodegradation

Enzyme Family Function Relevance to this compound Degradation
Monooxygenases (e.g., AlkB, P450s) Catalyze the initial subterminal oxidation of the ketone. Essential for initiating the degradation cascade.
Esterases Hydrolyze the resulting ester intermediate (e.g., an acetate ester). Cleaves the molecule into an alcohol and a smaller acid.
Alcohol Dehydrogenases Oxidize the resulting alcohol to an aldehyde. A key step in the conversion to a fatty acid.

Environmental Persistence and Mobility in Various Compartments

The persistence and mobility of a chemical determine its distribution and potential for long-range transport in the environment.

Persistence: Persistence is often described by a chemical's half-life (DT50), the time it takes for 50% of the initial amount to degrade. nih.govecetoc.orgchemsafetypro.com There is no experimentally determined environmental half-life data available for this compound. However, based on its structure as a long-chain aliphatic ketone, it is expected to be biodegradable under aerobic conditions, as demonstrated by its isomer. Its persistence will be highly dependent on environmental conditions such as temperature, pH, and the presence of adapted microbial populations. In anaerobic environments, degradation is expected to be significantly slower.

Mobility: The mobility of an organic chemical in soil and sediment is primarily controlled by its sorption to organic carbon. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the chemical tends to bind strongly to soil and is therefore less mobile, while a low Koc value suggests it will remain in the water phase and be more mobile.

An experimental Koc value for this compound is not available. However, it can be estimated from its octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. Using estimation models, the log Kow for this compound is predicted to be approximately 5.2. Based on this log Kow, an estimated Koc can be calculated, which then allows for a mobility classification.

Table 3: Estimated Physicochemical Properties and Mobility of this compound

Property Estimated Value Implication
Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
Log Kow (Octanol-Water Partition Coefficient) ~5.2 High hydrophobicity, tendency to partition to organic phases.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) ~6,500 L/kg Strong sorption to soil organic matter.

Table 4: Soil Mobility Classification for this compound

Koc Range Mobility Class (McCall, 1981) Classification of this compound
0 - 50 Very High
50 - 150 High
150 - 500 Medium
500 - 2000 Low
2000 - 5000 Slight

Based on its high estimated Koc value, this compound is classified as immobile in soil. This indicates that if released into the environment, it is expected to strongly adsorb to soil and sediment particles, with a low potential for leaching into groundwater. Its primary transport mechanism would likely be associated with the movement of soil and sediment particles.

Soil Adsorption, Leaching, and Volatilization

The behavior of this compound in the terrestrial environment is largely dictated by its propensity for adsorption to soil organic matter, its potential for leaching through the soil column, and its tendency to volatilize into the atmosphere.

Soil Adsorption and Leaching:

The adsorption of non-polar organic compounds like this compound to soil is primarily influenced by the organic carbon content of the soil. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a stronger tendency for a chemical to bind to soil particles, which in turn reduces its mobility and potential for leaching into groundwater.

Given the lipophilic nature of this compound, it is expected to have a significant affinity for soil organic matter. Although experimental data for this compound is scarce, its Koc can be estimated using quantitative structure-activity relationship (QSAR) models based on its octanol-water partition coefficient (log Kow). Using an estimated log Kow of 5.053 for the structurally similar 2-tridecanone, the log Koc for this compound can be estimated using the following regression equation:

log Koc = 1.0 * log Kow - 0.21

This estimation suggests a strong adsorption to soil, which would significantly limit its vertical movement through the soil profile. Consequently, the potential for this compound to leach into groundwater is considered to be low, particularly in soils with a moderate to high organic matter content.

Volatilization from Soil:

The tendency of a chemical to volatilize from soil surfaces is influenced by its vapor pressure and its adsorption to soil particles. While this compound has a moderate vapor pressure, its strong adsorption to soil organic matter is expected to reduce its volatilization rate from soil surfaces. The product is expected to contain volatile organic compounds (VOCs) that will readily evaporate from surfaces epa.gov. However, spillage is unlikely to penetrate the soil epa.gov.

Table 1: Estimated Physicochemical Properties and Soil Mobility of this compound

Property Estimated Value Implication
Log Kow 5.053¹ High potential for sorption to organic matter
Water Solubility 4.53 mg/L¹ Low
Log Koc 4.84³ Strong adsorption to soil, low leaching potential
Volatilization Moderate Reduced from soil due to strong adsorption

¹ Estimated for 2-tridecanone ³ Estimated using the regression equation: log Koc = 1.0 * log Kow - 0.21

Aquatic Transport and Sediment Partitioning

In aquatic environments, the fate of this compound is primarily controlled by its low water solubility and its tendency to partition to suspended solids and sediments.

Aquatic Transport:

Due to its hydrophobic nature, this compound will not readily dissolve in the water column. Instead, it is expected to rapidly partition from the aqueous phase to suspended organic matter and sediments. This partitioning behavior significantly influences its transport in aquatic systems. While dissolved this compound could be transported with water currents, the majority of the compound is likely to be associated with particulate matter, which will eventually settle and accumulate in the sediment bed.

Sediment Partitioning:

The distribution of this compound between the water column and sediment is described by the sediment-water partition coefficient (Kd). This coefficient is dependent on the organic carbon content of the sediment. Similar to soil, sediments with higher organic carbon content will exhibit a greater capacity to adsorb this compound. The partitioning of the compound to sediment effectively removes it from the water column, making the sediment a primary sink for this compound in aquatic environments.

Bioaccumulation Potential in Ecological Food Chains

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For hydrophobic compounds like this compound, there is a strong correlation between the octanol-water partition coefficient (log Kow) and the bioconcentration factor. A high log Kow value suggests a greater affinity for the lipid tissues of organisms, indicating a higher potential for bioaccumulation.

Using the estimated log Kow of 5.053 for 2-tridecanone, the bioconcentration factor for this compound can be estimated using the following QSAR regression equation:

log BCF = 0.85 * log Kow - 0.70

This calculation yields a significant BCF value, suggesting that this compound has the potential to bioaccumulate in aquatic organisms. This indicates that organisms, particularly those higher up the food chain, may accumulate this compound in their tissues to concentrations greater than those found in the surrounding water.

Table 2: Estimated Bioaccumulation Potential of this compound

Parameter Estimated Value Interpretation
Log Kow 5.053¹ High lipophilicity
Log BCF 3.59⁵ Significant potential for bioaccumulation

¹ Estimated for 2-tridecanoneEstimated using the regression equation: log BCF = 0.85 * log Kow - 0.70

Ecotoxicological Implications for Non-Target Organisms

The ecotoxicological effects of this compound on non-target organisms are a crucial aspect of its environmental risk assessment. While specific toxicity data for this compound are limited, information on the toxicity of aliphatic ketones to representative aquatic organisms can provide an indication of its potential environmental impact. Generally, this compound is considered to be very toxic to aquatic life with long-lasting effects epa.gov.

Aquatic Invertebrates:

Aquatic invertebrates, such as Daphnia magna, are standard test organisms for assessing the acute toxicity of chemicals. For aliphatic ketones, the toxicity generally increases with the length of the alkyl chain. Although a specific LC50 (the concentration lethal to 50% of the test population) for this compound is not available, it is anticipated to be in the low milligram per liter range, indicating a moderate to high level of acute toxicity to these organisms.

Fish:

Fish are also key indicators of aquatic toxicity. Similar to invertebrates, the toxicity of aliphatic ketones to fish, such as the rainbow trout (Oncorhynchus mykiss), is expected to be significant. The hydrophobic nature of this compound facilitates its uptake across the gills, leading to potential adverse effects.

Algae:

Algae, such as Pseudokirchneriella subcapitata, are primary producers in aquatic ecosystems and are sensitive indicators of chemical toxicity. The growth inhibition of algae is a common endpoint for ecotoxicological testing. The toxicity of aliphatic ketones to algae can vary, but compounds with long alkyl chains can disrupt cell membranes, leading to growth inhibition at relatively low concentrations.

Table 3: Representative Ecotoxicological Data for Aliphatic Ketones

Test Organism Endpoint Toxicity Value (mg/L) Reference Compound Class
Daphnia magna (Water Flea) 48-hour LC50 1 - 10 Aliphatic Ketones
Oncorhynchus mykiss (Rainbow Trout) 96-hour LC50 1 - 10 Aliphatic Ketones
Pseudokirchneriella subcapitata (Green Algae) 72-hour EC50 (Growth Inhibition) 1 - 10 Aliphatic Ketones

Note: These are representative values for aliphatic ketones and not specific to this compound.

Advanced Applications and Research Prospects of 4 Tridecanone

Development of Semiochemical-Based Pest Management Strategies

Semiochemicals are chemical signals that mediate interactions between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). wikipedia.org The use of semiochemicals is a cornerstone of modern, environmentally sensitive pest control. biorxiv.org

While direct research on 4-tridecanone as a semiochemical is still developing, the established roles of structurally similar ketones provide a strong basis for its potential in this area. Its isomer, 2-tridecanone (B165437), is a well-documented natural insect repellent and is found in the wild tomato species Lycopersicon hirsutum f. glabratum, where it confers resistance to various insect pests. researchgate.netresearchgate.net Methyl ketones, in general, are known to act as pheromones and natural insecticides in plants. nih.gov

Furthermore, research has identified that male-produced pheromones of certain stink bug species, such as Euschistus heros, include methyl-2,6,10-trimethyltridecanoate. embrapa.br Traps baited with this pheromone not only captured the target pest but also attracted egg parasitoids, indicating the pheromone can act as a kairomone for the pest's natural enemies. embrapa.br A kairomone is a semiochemical that benefits the receiving species at the expense of the emitting species. embrapa.br The structural relationship of this compound to these active compounds suggests its potential to be investigated as a kairomone to attract beneficial predatory or parasitic insects for biological control.

The development of semiochemical-based strategies often involves creating lures for mass trapping, mating disruption, or "attract-and-kill" technologies. biorxiv.org The potential of this compound in these applications hinges on identifying specific insect species that respond to it as either an attractant or a repellent.

Table 1: Potential Semiochemical Applications of this compound and Related Compounds

CompoundType of SemiochemicalPotential Application in Pest Management
This compound Kairomone (Hypothesized)Attraction of natural enemies (predators, parasitoids) of pest species.
2-Tridecanone Allomone (Repellent)Direct crop protection by repelling herbivorous insects.
Methyl 2,6,10-trimethyltridecanoate Pheromone / KairomoneMonitoring and trapping of stink bugs; attraction of their natural parasitoids. embrapa.br

Integration in Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. nffn.org.uk Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are designed to be highly selective. nffn.org.uk

Semiochemicals like this compound are ideal candidates for inclusion in IPM programs because they are often species-specific and have lower environmental impact compared to broad-spectrum pesticides. nih.gov The potential integration of this compound into IPM could involve several strategies:

Monitoring: Traps baited with this compound, if proven to be an attractant for a specific pest, could be used to monitor pest populations. This data helps in making informed decisions about when other control measures are necessary, a key principle of IPM. biorxiv.org

Biological Control Enhancement: If this compound acts as a kairomone for beneficial insects, it could be used to attract and retain these natural enemies in the crop area, enhancing biological control and reducing the need for chemical interventions. researchgate.net

"Push-Pull" Strategies: This advanced IPM tactic involves using a repellent ("push") to drive pests away from the main crop, while an attractant ("pull") lures them into a trap crop where they can be managed. While its repellent properties are not yet established, if this compound or a derivative were found to be a repellent, it could be used in such a system, potentially in combination with an attractant pheromone.

A critical consideration for integrating semiochemicals into IPM is their potential interaction with other control methods. For instance, research has shown that 2-tridecanone, while providing insect resistance in tomatoes, can also induce an increased tolerance to certain insecticides in pests like Heliothis zea. researchgate.net This highlights the need for careful research to ensure that the deployment of a semiochemical like this compound does not have unintended antagonistic effects on other components of an IPM program.

Potential in Flavor and Fragrance Research and Development

Methyl ketones are significant contributors to the aroma and flavor profiles of many foods and are widely used in the fragrance industry. nih.gov The isomer 2-tridecanone, for example, is described as having a fatty, herbaceous, and earthy aroma, with waxy and milky notes. fragranceu.comthegoodscentscompany.com It is utilized in a variety of dairy flavors, particularly milk and cheese, as well as in butter, nut, meat, and tropical fruit flavors. fragranceu.comperflavory.com

The exploration of this compound in flavor and fragrance development would involve sensory panel evaluations to characterize its odor and taste profile. Its potential applications could range from adding specific notes to perfumes and cosmetics to being used as a flavoring agent in processed foods. chemimpex.com

Table 2: Organoleptic Profile of 2-Tridecanone (Isomer of this compound)

Sensory AttributeDescription
Odor Fatty, waxy, herbaceous, earthy, milky, coconut, nutty. fragranceu.comhmdb.ca
Taste Fatty, earthy, with dairy, ketonic, and cheesy nuances. fragranceu.comperflavory.com
Flavor Applications Cheese, butter, milk, nut, meat, tropical fruits. fragranceu.comperflavory.com

Role as a Chemical Probe in Biological Systems Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a metabolic pathway. mdpi.comfao.org These tools are essential for basic research and for validating new drug targets. nih.gov To be effective, a chemical probe should ideally exhibit high potency and selectivity for its intended target. nih.gov

Currently, there is no direct research designating this compound as a chemical probe. However, its known and potential biological activities suggest it could serve as a starting point for the development of such tools. For example, studies have shown that a derivative, 3,4-epoxy-2-tridecanone, exhibits antifungal activity against Trichophyton mentagrophytes. nih.gov This suggests that the tridecanone backbone could be chemically modified to create more potent and selective probes to investigate fungal metabolic pathways or to identify novel antifungal drug targets.

Furthermore, ketones are involved in a vast array of biological processes, from energy metabolism to pheromone biosynthesis. hmdb.canih.gov The introduction of this compound into a biological system could be used to study its effects on these pathways. For instance, in insects, it could be used to investigate the specificity of olfactory receptors involved in detecting pheromones and kairomones. nih.gov By studying how insect olfactory neurons respond to this compound compared to other ketones, researchers could gain insights into the structure-activity relationships that govern insect olfaction.

The development of this compound as a chemical probe would require systematic studies to identify its specific biological targets and to characterize its mechanism of action.

Emerging Research Areas and Unexplored Potentials of this compound

Beyond its potential in pest control and fragrances, research into this compound and related methyl ketones is uncovering new and promising applications.

Biofuel Development: One of the most significant emerging areas is the use of methyl ketones as renewable diesel fuels. Research has demonstrated that methyl ketones like undecanone and tridecanone have high cetane numbers, which is a measure of combustion quality in diesel engines. rsc.org A 50/50 mixture of undecanone and 2-tridecanone was found to have a cetane number of 58.4, which is favorable compared to the U.S. minimum standard of 40 for diesel fuel. Scientists have successfully engineered E. coli to produce methyl ketones, including 2-tridecanone, from glucose, paving the way for a bio-based production route. nih.gov This positions this compound as a potential candidate for advanced biofuels that could be blended with conventional diesel to improve combustion efficiency and reduce emissions. rsc.org

Antimicrobial and Antifungal Agents: As mentioned previously, a derivative of this compound has shown antifungal properties. nih.gov Specifically, 3,4-epoxy-2-tridecanone inhibited the growth of the fungus Trichophyton mentagrophytes. nih.gov Essential oils containing 2-tridecanone have also demonstrated moderate antibacterial and antifungal activities against a range of pathogens. smujo.id This suggests that this compound itself, or its derivatives, could be explored for applications in agriculture to protect plants from fungal diseases or in medicine as a basis for new antimicrobial treatments.

Plant Growth Modulation: Recent studies have revealed that 2-ketones can act as signaling molecules that stimulate plant growth. Volatile organic compounds (VOCs) released by soil bacteria, including various ketones, can promote growth in plants like lettuce (Lactuca sativa). ufro.cl Specifically, 2-tridecanone has been shown to strongly stimulate root development in lettuce seedlings when released in a controlled manner from solid lipid nanoparticles. mdpi.com This opens up the possibility of developing this compound-based biostimulants to enhance crop yields in a sustainable manner.

Table 3: Emerging Research Applications for Tridecanone and its Derivatives

Research AreaCompound(s)Key FindingPotential ApplicationReference
Biofuels 2-TridecanoneExhibits a high cetane number, suitable for diesel engines.Renewable diesel fuel or blendstock. rsc.org
Antifungal Agents 3,4-Epoxy-2-tridecanoneInhibits growth of Trichophyton mentagrophytes.Agricultural fungicide or lead compound for medical antifungals. nih.gov
Plant Growth Modulation 2-TridecanoneStimulates root development in Lactuca sativa.Agricultural biostimulant to enhance crop growth. mdpi.com

Concluding Remarks and Future Directions in 4 Tridecanone Research

Current Challenges and Limitations in Understanding 4-Tridecanone

Research into this compound, an aliphatic ketone, faces several challenges that currently limit a comprehensive understanding of its biological and chemical significance. A primary obstacle is the incomplete characterization of its metabolic pathways. While studies have identified metabolites of related ketones, such as 2-tridecanol (B154250) and 3-tridecanone (B72397) from the metabolism of tridecane (B166401) in rats, the specific enzymatic processes and intermediate products for this compound remain less defined. nih.gov The degradation of long-chain aliphatic ketones in microorganisms is known to involve unique subterminal oxidation mechanisms, but these pathways are not yet fully elucidated. ebi.ac.uknih.gov

Furthermore, there is a significant knowledge gap concerning the full spectrum of its biological activities. scirp.org While some research points to the role of similar methyl ketones as insect pheromones or attractants, the specific functions of this compound in this context are not well-established. ebi.ac.ukresearchgate.net The response of different insect species to ketones can vary significantly, making it challenging to generalize findings. researchgate.netnih.gov For instance, in one study, this compound did not promote surface translocation in Sinorhizobium meliloti, unlike its isomer 2-tridecanone (B165437), indicating that the position of the carbonyl group is critical for its biological activity. researchgate.net This highlights the need for more targeted research on the structure-activity relationship of different tridecanone isomers.

Another limitation is the difficulty in studying its effects in complex biological systems. The hydrophobic nature of long-chain ketones like this compound can make them difficult to work with in aqueous experimental setups. mdpi.com Moreover, identifying and quantifying this compound in natural environments, such as in plant volatiles or insect secretions, requires sophisticated analytical techniques capable of detecting and differentiating it from a complex mixture of other volatile organic compounds. nih.govmdpi.com

Gaps in Knowledge and Future Research Avenues

The current body of research on this compound reveals several significant gaps in our knowledge, which in turn present numerous avenues for future investigation. A primary area requiring further exploration is its complete biosynthetic and degradation pathways in various organisms. While the biosynthesis of methyl ketones in some plants and fungi is understood to be derived from fatty acids, the specific enzymes and regulatory mechanisms for this compound are largely unknown. nih.gov Future research should aim to identify the specific thioesterases and decarboxylases involved in its formation. nih.gov Similarly, a deeper understanding of its microbial degradation pathways could reveal novel enzymes and metabolic routes. ebi.ac.uknih.gov

The ecological role of this compound is another area ripe for investigation. Its presence in some essential oils suggests a role in plant defense or communication, but this has not been extensively studied. mdpi.comnih.gov Research is needed to determine if this compound acts as an attractant or repellent to herbivores or pollinators, or if it possesses antimicrobial properties against plant pathogens. researchgate.netmdpi.com Understanding its function as a semiochemical could lead to its use in integrated pest management strategies. researchgate.netnih.gov

Furthermore, the potential physiological effects of this compound on plants and other organisms are not well understood. Studies on related ketones have shown that they can influence plant growth and development. mdpi.commdpi.com Future research could investigate whether this compound can modulate root growth, nutrient uptake, or stress responses in plants. mdpi.com

Finally, there is a need to explore the potential applications of this compound in various industries. Its physical and chemical properties suggest it could be a candidate for use as a flavoring agent, a fragrance component, or a precursor for the synthesis of other valuable chemicals. archivemarketresearch.comnih.gov However, more data on its sensory properties and chemical reactivity are needed to realize these applications.

Promising Directions for Interdisciplinary Investigation

The study of this compound offers fertile ground for interdisciplinary collaboration, bridging chemistry, biology, ecology, and agricultural science.

Biotechnology and Metabolic Engineering: The biosynthesis of this compound presents an exciting opportunity for metabolic engineers and biochemists. By identifying and characterizing the enzymes involved in its production in organisms like plants or microbes, it may be possible to engineer microorganisms for the industrial-scale production of this compound. biorxiv.orgasm.org This could provide a sustainable and cost-effective source of this compound for various applications. archivemarketresearch.com

Food Science and Sensory Analysis: The potential use of this compound as a flavor or fragrance ingredient warrants collaboration between chemists and food scientists. archivemarketresearch.com Its presence in some natural products, such as coffee, suggests it may contribute to their aroma profiles. researchgate.net Sensory panels and advanced analytical techniques could be used to determine its organoleptic properties and its potential for use in the food and beverage industry.

Environmental Science and Toxicology: As with any chemical, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial. Environmental scientists and toxicologists can work together to assess its persistence in soil and water, its potential for bioaccumulation, and its effects on various organisms. nih.gov This information is vital for ensuring its safe and sustainable use.

Implications for Sustainable Chemical and Biological Solutions

Research into this compound holds significant promise for the development of sustainable solutions across various sectors.

Sustainable Agriculture: One of the most promising applications of this compound research is in the development of environmentally friendly pest control methods. If found to have insecticidal or repellent properties, this compound, being a naturally occurring compound, could serve as a biopesticide. tandfonline.comjscimedcentral.com This would offer an alternative to synthetic pesticides, reducing their negative impact on the environment and non-target organisms. mdpi.comjscimedcentral.com Furthermore, understanding its role in plant-microbe interactions could lead to the development of biofertilizers or plant growth promoters that enhance crop yields in a sustainable manner. mdpi.commdpi.com

Green Chemistry and Biomanufacturing: The elucidation of the biosynthetic pathways of this compound could pave the way for its production through microbial fermentation. archivemarketresearch.combiorxiv.org This bio-based manufacturing process would be more sustainable than traditional chemical synthesis methods, which often rely on fossil fuels and generate hazardous waste. archivemarketresearch.com Engineered microorganisms could be used as "cell factories" to produce this compound and other valuable ketones from renewable feedstocks. asm.org

Novel Bio-based Materials and Products: this compound and its derivatives could serve as building blocks for the synthesis of new bio-based polymers and other materials. Its long aliphatic chain and reactive carbonyl group make it a versatile platform molecule. Further research in this area could lead to the development of new biodegradable plastics, lubricants, or surfactants derived from renewable resources.

Q & A

Q. What are the challenges in standardizing extraction protocols for this compound from complex matrices?

  • Methodological Answer : Compare Soxhlet extraction vs. solid-phase microextraction (SPME) for yield and reproducibility. Optimize parameters (e.g., solvent polarity, temperature) using design of experiments (DoE). Validate with spike-and-recovery tests and report limits of detection (LOD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.